N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic molecule that belongs to the category of thiazole derivatives. It exhibits significant biological activity, making it a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
It is suggested that it may inhibit the vegf-induced huvec cell migration, indicating itsanti-angiogenic activity . This suggests that the compound may interact with its targets to inhibit their function, thereby preventing the formation of new blood vessels, a process critical for tumor growth and metastasis .
Biochemical Pathways
The compound likely affects the VEGF signaling pathway , given its potential anti-angiogenic activity . By inhibiting VEGFR1, the compound could disrupt the VEGF signaling pathway, leading to reduced angiogenesis and potentially slowing tumor growth .
Pharmacokinetics
Compounds with similar structures have been found to inhibitP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM . This suggests that the compound may have good bioavailability, as P-gp efflux pumps often limit the absorption and distribution of drugs by pumping them out of cells .
Result of Action
The compound’s action results in the inhibition of VEGF-induced HUVEC cell migration , indicating its anti-angiogenic activity . This could potentially slow the growth and spread of tumors by limiting their blood supply .
Biochemical Analysis
Cellular Effects
In cellular contexts, N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, similar compounds have shown potent growth inhibition properties against various cancer cell lines .
Molecular Mechanism
Based on the activities of structurally similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the synthesis of benzo[d][1,3]dioxole derivatives, followed by the introduction of thiazole rings through condensation reactions. Various catalysts and reagents, such as thionyl chloride, are employed to facilitate these steps. The reaction conditions usually require controlled temperatures and anhydrous environments to ensure high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction setups are employed to streamline the process. These methods minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions modify the compound to form different analogs with varied properties.
Substitution: Various substituents can be introduced at different positions on the molecule to alter its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is used as a starting material for the synthesis of various thiazole derivatives, which are valuable intermediates in organic synthesis.
Biology
Biologically, this compound exhibits potential as a lead compound in drug discovery. It has shown promise in preclinical studies for its ability to inhibit specific enzymes and receptors involved in disease pathways.
Medicine
In medicine, research is ongoing to explore its potential as an anti-cancer agent, given its ability to induce apoptosis in cancer cells. Additionally, it is being studied for its anti-inflammatory and antimicrobial properties.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials, including advanced polymers and coatings.
Comparison with Similar Compounds
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide stands out among similar compounds for its unique structural features, which confer enhanced biological activity and specificity. Similar compounds include:
Thiazole Derivatives: Compounds with varying substituents on the thiazole ring, exhibiting different levels of biological activity.
Benzamide Derivatives: Compounds with similar core structures but different functional groups, used in various therapeutic applications.
This compound's uniqueness lies in its ability to combine the structural elements of benzo[d][1,3]dioxole, thiazole, and benzamide, resulting in a versatile molecule with diverse applications in scientific research and industry.
Biological Activity
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C19H18N3O4S
Molecular Weight: 394.43 g/mol
IUPAC Name: this compound
The compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a methoxybenzamide structure, which contribute to its diverse biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in cancer progression and inflammation. The compound is believed to exert its effects by:
- Inhibition of Tumor Cell Proliferation: The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including lung and breast cancer cells.
- Induction of Apoptosis: Studies indicate that it may promote apoptosis in cancer cells by modulating key signaling pathways.
- Anti-inflammatory Effects: The compound has been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with this compound. For instance:
Study | Cell Line Tested | IC50 (μM) | Mechanism |
---|---|---|---|
A431 (skin cancer) | 1.5 | Induces apoptosis | |
A549 (lung cancer) | 2.0 | Cell cycle arrest | |
MCF7 (breast cancer) | 1.8 | Inhibition of migration |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 128 μg/mL |
These results indicate moderate antibacterial activity against certain pathogens, suggesting potential applications in treating infections.
Case Studies
-
Case Study on Cancer Cell Lines:
A study conducted by Kamal et al. (2020) explored the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The study highlighted that compounds similar to this compound exhibited selective cytotoxicity against non-small cell lung cancer cells. -
Study on Anti-inflammatory Effects:
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the production of inflammatory mediators in macrophages. The study suggested that this compound could be further developed for managing chronic inflammatory diseases.
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-5-2-12(3-6-15)19(25)23-20-22-14(10-29-20)9-18(24)21-13-4-7-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNDGNYNRSMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.